molecular formula C8H10ClNO2 B11731192 O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B11731192
M. Wt: 187.62 g/mol
InChI Key: BYMFKVKARFNCEY-UHFFFAOYSA-N
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Description

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine group bonded to a 4-chloro-2-methoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve continuous flow processes using microchannel reactors. For instance, preheating hydroxylamine solution and methyl isobutyl ketone, followed by their reaction in a microchannel reactor, can yield the desired product .

Chemical Reactions Analysis

Types of Reactions

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine involves its ability to form covalent bonds with target molecules. For example, it can bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit BER and potentiate the effects of alkylating agents sets it apart from other similar compounds .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO2/c1-11-8-4-7(9)3-2-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

BYMFKVKARFNCEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CON

Origin of Product

United States

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